molecular formula C19H23ClN4O7 B2833869 Thalidomide 4'-oxyacetamide-PEG1-amine CAS No. 2204226-02-6

Thalidomide 4'-oxyacetamide-PEG1-amine

Cat. No.: B2833869
CAS No.: 2204226-02-6
M. Wt: 454.86
InChI Key: IPEHZYDONNHUEO-UHFFFAOYSA-N
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Description

Thalidomide - linker 13 is a compound that has garnered significant attention in the field of medicinal chemistry. Thalidomide itself is a well-known immunomodulatory drug that has been used in the treatment of various conditions, including multiple myeloma and leprosy. The addition of linker 13 to thalidomide enhances its potential for targeted drug delivery and therapeutic applications, particularly in the development of proteolysis targeting chimeras (PROTACs).

Mechanism of Action

Target of Action

The primary target of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride, also known as Thalidomide 4’-oxyacetamide-PEG1-amine, is Cereblon . Cereblon is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex .

Mode of Action

Thalidomide-O-amido-PEG-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based Cereblon ligand and a linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, PROTACs like Thalidomide-O-amido-PEG-C2-NH2 hydrochloride can selectively degrade target proteins .

Pharmacokinetics

It is noted that the hydrochloride salt form of the compound generally has better water solubility and stability compared to its free form . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.

Action Environment

The action, efficacy, and stability of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and solubility . Additionally, the presence of other molecules or proteins in the environment can potentially interfere with the compound’s interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thalidomide - linker 13 involves the conjugation of thalidomide with a specific linker molecule. The process typically begins with the preparation of thalidomide, followed by the introduction of the linker through a series of chemical reactions. Common synthetic routes include the use of amide bond formation, esterification, and click chemistry. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of thalidomide - linker 13 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and maintain consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: Thalidomide - linker 13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thalidomide - linker 13 may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O7.ClH/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26;/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEHZYDONNHUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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